N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
CAS No.:
Cat. No.: VC14954438
Molecular Formula: C20H17ClFN3O3
Molecular Weight: 401.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClFN3O3 |
|---|---|
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
| Standard InChI | InChI=1S/C20H17ClFN3O3/c1-2-24-18(27)13-5-3-4-6-16(13)25-17(26)9-10-20(24,25)19(28)23-12-7-8-15(22)14(21)11-12/h3-8,11H,2,9-10H2,1H3,(H,23,28) |
| Standard InChI Key | UTOPUXOAPIFWQK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline family. It features a unique structural arrangement characterized by a tetrahydropyrroloquinazoline core, which is fused with a dioxo group and an ethyl substituent. The presence of a chloro and fluorine atom on the phenyl ring enhances its potential biological activity and chemical reactivity.
Chemical Reactions and Conditions
Common reagents for reactions involving similar compounds may include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Research Findings and Future Directions
While detailed research findings specific to N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide are scarce, compounds within the quinazoline family have been extensively studied for their therapeutic potential. Future research could focus on exploring the biological activities of this compound, including its potential anticancer effects and central nervous system interactions.
Data Table: General Information
| Property | Description |
|---|---|
| Molecular Weight | Approximately 401.8 g/mol |
| Chemical Family | Quinazoline |
| Synthesis Techniques | Suzuki coupling, Buchwald-Hartwig amination |
| Potential Biological Activities | Anticancer, central nervous system effects |
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